![molecular formula C9H11N3O3 B160099 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 132164-88-6](/img/structure/B160099.png)
2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile (DEOC) is a synthetic compound that belongs to the oxazine family. DEOC has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile is not fully understood. However, it is believed that 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile works by inhibiting certain enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile can inhibit the growth of certain cancer cells, which makes it a potential candidate for cancer treatment. 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile has also been shown to have antibacterial and antifungal properties, which makes it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. However, 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile also has several limitations. It is a toxic compound that can be harmful if not handled properly. Additionally, 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile. One possible direction is to further investigate its potential use in cancer treatment. Another potential direction is to explore its potential use as a new antibiotic. Additionally, more research is needed to fully understand the mechanism of action of 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile and its potential side effects.
Conclusion:
In conclusion, 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile is a synthetic compound that has shown promise in various scientific research applications. Its unique chemical properties make it a potential candidate for use in organic synthesis, cancer treatment, and the development of new antibiotics. However, more research is needed to fully understand its potential uses and limitations.
Synthesemethoden
2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of ethyl cyanoacetate with dimethylformamide dimethylacetal, followed by the reaction of the resulting compound with ethyl chloroformate. The final step involves the reaction of the resulting compound with ammonia to form 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile has been widely studied for its potential use in various scientific research applications. One of the most promising applications of 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile is in the field of organic synthesis. 2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile can be used as a reagent in organic synthesis reactions to form various complex organic compounds.
Eigenschaften
CAS-Nummer |
132164-88-6 |
---|---|
Produktname |
2-(Dimethylamino)-4-ethoxy-6-oxo-6H-1,3-oxazine-5-carbonitrile |
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
2-(dimethylamino)-4-ethoxy-6-oxo-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O3/c1-4-14-7-6(5-10)8(13)15-9(11-7)12(2)3/h4H2,1-3H3 |
InChI-Schlüssel |
MGHCSRIGRPMGHC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)OC(=N1)N(C)C)C#N |
Kanonische SMILES |
CCOC1=C(C(=O)OC(=N1)N(C)C)C#N |
Synonyme |
6H-1,3-Oxazine-5-carbonitrile,2-(dimethylamino)-4-ethoxy-6-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.